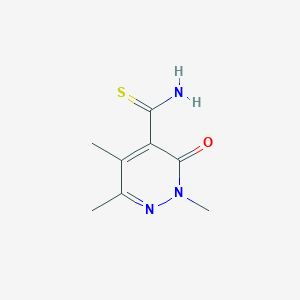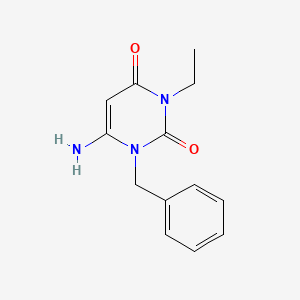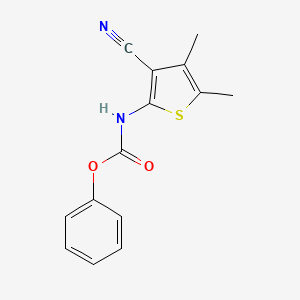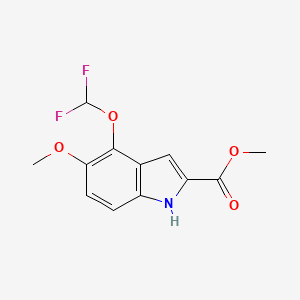![molecular formula C14H22N2 B6142596 {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926238-53-1](/img/structure/B6142596.png)
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 . It is also known by its IUPAC name {4-[(3-methyl-1-piperidinyl)methyl]phenyl}methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” should be stored at 4°C and protected from light . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.Aplicaciones Científicas De Investigación
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as imidazoles and pyridines. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents.
Mecanismo De Acción
The mechanism of action of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is not entirely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the ability of this compound to interact with the active site of the enzyme, thus preventing the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have anti-tumor effects in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. Additionally, it can be difficult to isolate and purify the compound due to its low solubility in some solvents.
Direcciones Futuras
The potential future directions for {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine are numerous. For example, further research could be conducted to determine the mechanism of action of this compound and to explore its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and analgesic agent.
Métodos De Síntesis
The synthesis of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is a multi-step process that involves the reaction of piperidine and methyl amine with 4-methylbenzaldehyde. The reaction is catalyzed by a strong acid and proceeds through a nucleophilic aromatic substitution reaction. The reaction yields a product with a yield of up to 90%. The product can then be isolated and purified using standard techniques such as column chromatography.
Propiedades
IUPAC Name |
[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-9-16(12)11-14-7-5-13(10-15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZMUGCUSTZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)



![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)
